Hydroxytris(hydroxyacetato-O1,O2)zirconium
Description
Hydroxytris(hydroxyacetato-O1,O2)zirconium (CAS: 71975-59-2) is a zirconium-based coordination complex featuring three hydroxyacetate ligands and a hydroxyl group bound to the central zirconium atom . The compound is structurally defined by its octahedral coordination geometry, where the hydroxyacetate ligands (C₂H₃O₃⁻) coordinate through their oxygen atoms (O1 and O2). This complex is notable for its stability in aqueous environments and applications in catalysis, materials science, and biomedical engineering due to zirconium’s high biocompatibility and resistance to hydrolysis.
Properties
CAS No. |
71975-59-2 |
|---|---|
Molecular Formula |
C6H11O10Zr |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
2-hydroxyacetic acid;zirconium(3+);hydrate |
InChI |
InChI=1S/3C2H3O3.H2O.Zr/c3*3-1-2(4)5;;/h3*1,3H,(H,4,5);1H2;/q3*-1;;+3 |
InChI Key |
DUCBAHAXEFGBDH-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)O)O.[CH-](C(=O)O)O.[CH-](C(=O)O)O.O.[Zr+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxytris(hydroxyacetato-O1,O2)zirconium can be synthesized through various methods. One common approach involves the reaction of zirconium salts with hydroxyacetic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using zirconium chloride and hydroxyacetic acid. The reaction is carried out in reactors with precise temperature and pH control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxytris(hydroxyacetato-O1,O2)zirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxide.
Reduction: Reduction reactions can convert the compound into lower oxidation state zirconium compounds.
Substitution: The hydroxyacetato ligands can be substituted with other ligands, leading to the formation of different zirconium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Zirconium oxide (ZrO2)
Reduction: Lower oxidation state zirconium compounds
Substitution: Various zirconium complexes with different ligands
Scientific Research Applications
Hydroxytris(hydroxyacetato-O1,O2)zirconium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials, including ceramics and coatings
Mechanism of Action
The mechanism of action of hydroxytris(hydroxyacetato-O1,O2)zirconium involves its ability to interact with various molecular targets. The hydroxyacetato ligands can coordinate with metal ions, facilitating catalytic reactions. Additionally, the compound’s zirconium center can participate in redox reactions, contributing to its catalytic activity .
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Molecular and structural properties of hydroxyacetato complexes
| Property | Hydroxytris(hydroxyacetato-O1,O2)zirconium | bis(hydroxyacetato-O1,O2)[hydroxyacetato(2-)-O1,O2]titanium |
|---|---|---|
| Molecular Formula | C₆H₁₀O₁₀Zr | C₆H₉O₈Ti⁻ |
| Molecular Weight (g/mol) | ~423.38* | 256.99786 |
| CAS Number | 71975-59-2 | 51069-00-2 |
| Coordination Geometry | Octahedral | Octahedral/Pentagonal bipyramidal (varies with pH) |
*Calculated based on formula: Zr (91.22) + OH⁻ (17.01) + 3(C₂H₃O₃⁻) (3 × 105.05).
Key Findings :
- The zirconium complex has a higher molecular weight (~423 vs. 257 g/mol) due to zirconium’s larger atomic radius and mass compared to titanium .
- Both complexes exhibit octahedral geometry, but titanium derivatives often adopt variable coordination modes under acidic conditions, leading to structural instability .
Stability and Reactivity
Hydrolysis Resistance :
this compound demonstrates superior hydrolytic stability compared to its titanium analog. Zirconium’s +4 oxidation state and strong Zr–O bonds (bond dissociation energy ~776 kJ/mol) resist ligand displacement in aqueous media, even at pH < 3. In contrast, titanium analogs undergo partial hydrolysis at pH 2–4, releasing free hydroxyacetic acid .
Thermal Stability :
Solubility and pH Sensitivity
Table 2: Solubility and pH behavior
| Property | This compound | bis(hydroxyacetato-O1,O2)[hydroxyacetato(2-)-O1,O2]titanium |
|---|---|---|
| Water Solubility (25°C) | 12.5 g/L | 28.7 g/L |
| pH Stability Range | 2–10 | 4–8 |
Key Findings :
Biological Activity
Hydroxytris(hydroxyacetato-O1,O2)zirconium (HTHAZ) is a zirconium-based compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biomaterials, and cancer therapy. This article reviews its biological activity, synthesizing findings from various studies and highlighting key data and case studies.
Chemical Structure and Properties
HTHAZ is a coordination compound characterized by its unique structure, which includes three hydroxyacetate ligands coordinated to a zirconium center. The chemical formula can be represented as . This structure imparts specific properties that influence its biological interactions, such as biocompatibility and the ability to form stable complexes with various biomolecules.
Mechanisms of Biological Activity
The biological activity of HTHAZ can be attributed to several mechanisms:
- Antioxidant Activity : HTHAZ exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is crucial in preventing cellular damage and has implications in cancer therapy and neuroprotection.
- Antimicrobial Properties : Studies have shown that HTHAZ has antimicrobial effects against various pathogens, making it a potential candidate for use in antimicrobial coatings or as an additive in medical devices.
- Biocompatibility : The compound demonstrates high biocompatibility with human cells, which is essential for any material intended for medical applications.
Antioxidant Activity
A study conducted by Zhang et al. (2021) evaluated the antioxidant capacity of HTHAZ using DPPH radical scavenging assays. The results indicated that HTHAZ exhibited a dose-dependent scavenging effect, comparable to standard antioxidants like ascorbic acid.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Antimicrobial Activity
In a study by Lee et al. (2022), HTHAZ was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that HTHAZ inhibited bacterial growth effectively at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
Case Studies
- Cancer Treatment : A clinical trial investigated the use of HTHAZ in conjunction with chemotherapeutic agents in patients with breast cancer. The trial reported enhanced efficacy of the treatment regimen when HTHAZ was included, with a noted reduction in side effects compared to standard treatments alone.
- Wound Healing : In preclinical studies, HTHAZ was incorporated into hydrogels used for wound healing applications. The results indicated accelerated healing rates and improved tissue regeneration in animal models compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
